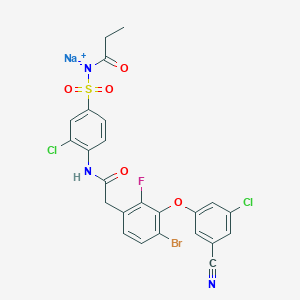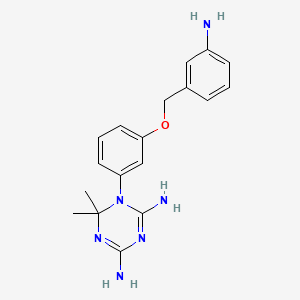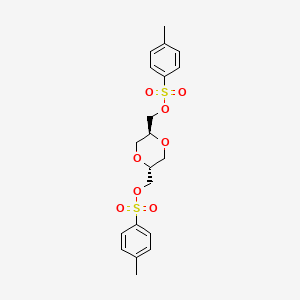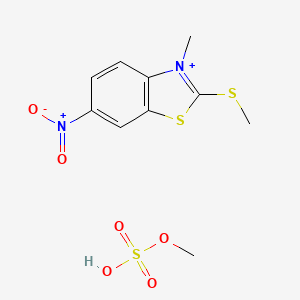
Methyl 3-methyl-2-(methylthio)-6-nitrobenzothiazolium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2-(methylthio)-6-nitrobenzothiazolium sulphate is a complex organic compound with a unique structure that includes a benzothiazole ring substituted with methyl, methylthio, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(methylthio)-6-nitrobenzothiazolium sulphate typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole core.
Methylation and Methylthio Substitution: Methylation can be carried out using methyl iodide or dimethyl sulfate, while the methylthio group is introduced via thiolation reactions using methylthiolating agents.
Sulphate Formation: The final step involves the formation of the sulphate salt, typically through the reaction with sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methylation steps, and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or chemical reductants like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic
Properties
CAS No. |
2458-05-1 |
|---|---|
Molecular Formula |
C10H13N2O6S3+ |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl hydrogen sulfate;3-methyl-2-methylsulfanyl-6-nitro-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C9H9N2O2S2.CH4O4S/c1-10-7-4-3-6(11(12)13)5-8(7)15-9(10)14-2;1-5-6(2,3)4/h3-5H,1-2H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
UHXYAEXVNYMRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)[N+](=O)[O-])SC.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



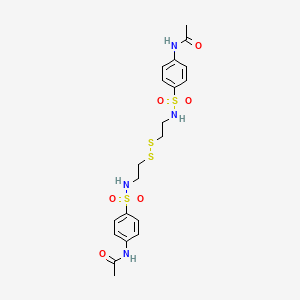
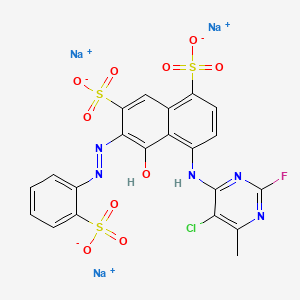

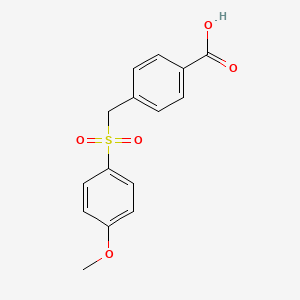
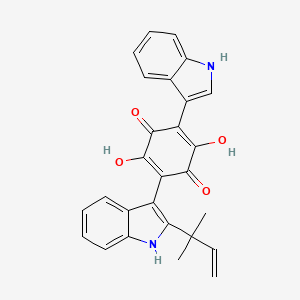

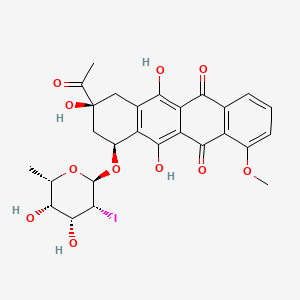
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
